molecular formula C10H8FN B1447569 (Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile CAS No. 1365836-27-6

(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile

Cat. No.: B1447569
CAS No.: 1365836-27-6
M. Wt: 161.18 g/mol
InChI Key: SESJHXBQDKMLMY-POHAHGRESA-N
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Description

(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile is an organic compound characterized by the presence of a fluoro group, a methylphenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile typically involves the reaction of 2-methylbenzaldehyde with a fluorinating agent and a nitrile source. One common method includes the use of a Wittig reaction, where a phosphonium ylide reacts with 2-methylbenzaldehyde to form the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-Fluoro-3-(4-methylphenyl)prop-2-enenitrile: Similar structure but with a different position of the methyl group.

    (Z)-3-Chloro-3-(2-methylphenyl)prop-2-enenitrile: Similar structure with a chloro group instead of a fluoro group.

    (Z)-3-Fluoro-3-(2-ethylphenyl)prop-2-enenitrile: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile is unique due to the specific positioning of the fluoro and methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(Z)-3-fluoro-3-(2-methylphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-8-4-2-3-5-9(8)10(11)6-7-12/h2-6H,1H3/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESJHXBQDKMLMY-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C(=C/C#N)/F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile
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(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile
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(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile
Reactant of Route 6
(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile

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